![molecular formula C32H28N3O6+ B12285122 (2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B12285122.png)
(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate is a complex organic compound with a unique structure that includes benzoxazole moieties and a pyrrolidinone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate typically involves multiple steps, starting with the preparation of the benzoxazole intermediates. These intermediates are then coupled with the pyrrolidinone derivative under specific reaction conditions, such as controlled temperature and pH, to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzoxazole moieties can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed on the benzoxazole rings to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction may produce benzoxazole alcohols.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moieties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism by which (2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate exerts its effects involves interaction with specific molecular targets. The benzoxazole moieties may interact with cellular proteins or nucleic acids, leading to changes in cellular function. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-phenylethanol: A simpler aromatic compound with similar structural features.
p-hydroxyphenylethanol: Contains a hydroxyl group, making it more reactive in certain conditions.
4-hydroxybenzaldehyde: Another aromatic compound with a different functional group.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate is unique due to its combination of benzoxazole and pyrrolidinone groups, which confer specific chemical and biological properties not found in simpler aromatic compounds.
Properties
Molecular Formula |
C32H28N3O6+ |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate |
InChI |
InChI=1S/C32H28N3O6/c1-2-33-24-8-3-5-10-26(24)39-30(33)12-7-13-31-34(25-9-4-6-11-27(25)40-31)21-23-16-14-22(15-17-23)20-32(38)41-35-28(36)18-19-29(35)37/h3-17H,2,18-21H2,1H3/q+1 |
InChI Key |
VLUVLNQHXUOBJH-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CC5=CC=C(C=C5)CC(=O)ON6C(=O)CCC6=O |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC5=CC=C(C=C5)CC(=O)ON6C(=O)CCC6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride](/img/structure/B12285041.png)
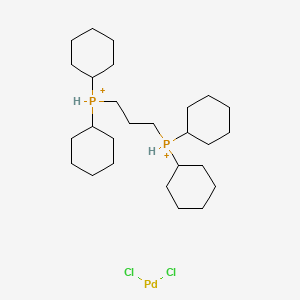
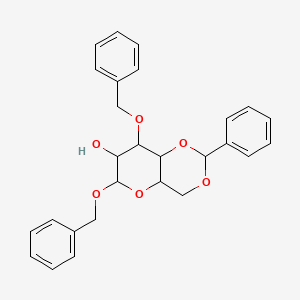
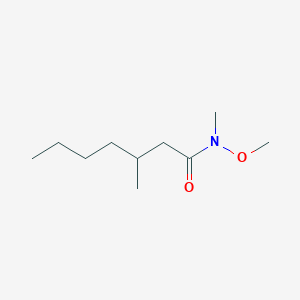

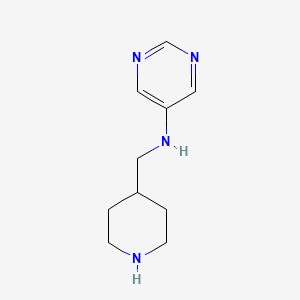
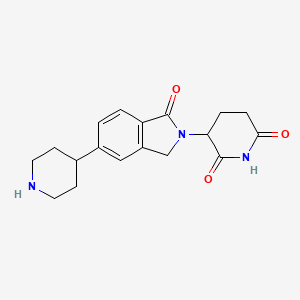
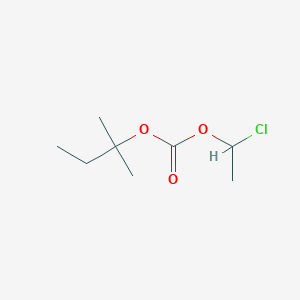
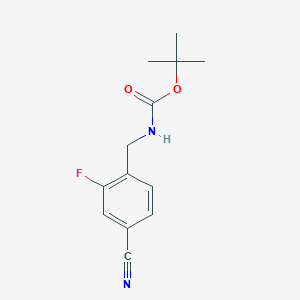
![Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate](/img/structure/B12285095.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al](/img/structure/B12285098.png)
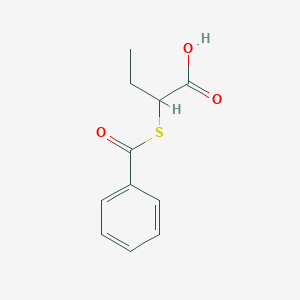
![6-bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B12285112.png)
![2-[(1-Hydroxy-3,3-dimethylbutan-2-yl)iminomethyl]-4,6-diiodophenol](/img/structure/B12285115.png)
